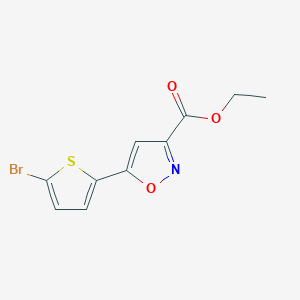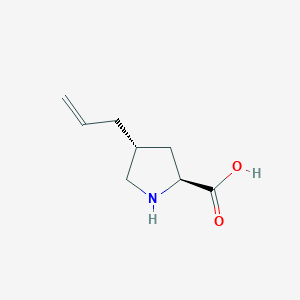
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Übersicht
Beschreibung
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate is a related compound . It’s a solid substance stored at ambient temperature .
Synthesis Analysis
There are various methods for synthesizing thiophene-based compounds. For instance, nickel and palladium-based protocols are commonly used for the synthesis of functionalized regioregular polythiophenes . Direct arylation polymerization (DArP) is another method that has shown potential to lessen the drawbacks of conventional polymerization techniques .
Chemical Reactions Analysis
The chemical reactions of thiophene-based compounds often involve nickel and palladium-based catalytic systems . These systems are used in various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate has a boiling point of 396.4±50.0 °C and a density of 1.611±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Electronic and Optoelectronic Applications
Field
Application Summary
Thiophene-based conjugated polymers, which include compounds similar to “Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate”, have been extensively studied for their exceptional optical and conductive properties . These properties make them suitable for use in electronic and optoelectronic devices .
Methods of Application
The synthesis of these polymers often involves nickel- and palladium-based catalytic systems . Techniques such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are commonly used .
Results
These synthesis strategies have led to the development of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Synthesis of Diketopyrrolopyrrole (DPP) Based Materials
Field
Application Summary
“Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate” is structurally similar to 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione (DDP-Br2), a diketopyrrolopyrrole (DPP) based material . DPP-based materials are known for their hole or ambipolar transport behavior, making them useful in the field of organic electronics .
Methods of Application
The synthesis of DPP-based materials often involves the use of Grignard reagents and oxalyl chloride .
Results
DPP-based materials show mobilities of charge carriers in the range of 0.1-1 cm^2 V^-1 s^-1 .
Synthesis of Pyrazole Derivatives
Field
Application Summary
Compounds structurally similar to “Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate”, such as 5-(5-Bromo-2-thienyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide, are used in the synthesis of pyrazole derivatives . Pyrazole derivatives have been studied for their potential medicinal properties, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Methods of Application
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with β-dicarbonyl compounds .
Results
The resulting pyrazole derivatives have shown promising results in preliminary biological testing, indicating potential for further development as therapeutic agents .
Safety And Hazards
Zukünftige Richtungen
Thiophene-based compounds have been extensively studied for their potential applications in medicinal chemistry. They have shown promising results in the treatment of various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. Future research will likely continue to explore these applications and develop more efficient synthesis methods .
Eigenschaften
IUPAC Name |
ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZZMDOBYXRSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380176 | |
| Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |
CAS RN |
423768-50-7 | |
| Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1597830.png)

![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)




![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)


